molecular formula C23H31N5O4 B3020314 7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione CAS No. 919018-04-5

7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B3020314
CAS No.: 919018-04-5
M. Wt: 441.532
InChI Key: ZLWYKTKYQPZRHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a purine-2,6-dione derivative characterized by substitutions at positions 7 and 8 of the purine core. The structure includes:

  • Position 7: A 3-(3-ethylphenoxy)-2-hydroxypropyl group, which introduces both hydrophobicity (via the ethylphenoxy moiety) and hydrogen-bonding capacity (via the hydroxyl group).
  • Position 3: A methyl group, enhancing metabolic stability by reducing oxidative dealkylation .

The compound is structurally analogous to xanthine derivatives (e.g., theophylline) but with modifications to improve selectivity and pharmacokinetics. Its synthesis involves nucleophilic substitution and functionalization of the purine core, as seen in related compounds .

Properties

IUPAC Name

7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-3-methyl-8-(3-methylpiperidin-1-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N5O4/c1-4-16-8-5-9-18(11-16)32-14-17(29)13-28-19-20(26(3)23(31)25-21(19)30)24-22(28)27-10-6-7-15(2)12-27/h5,8-9,11,15,17,29H,4,6-7,10,12-14H2,1-3H3,(H,25,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLWYKTKYQPZRHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)OCC(CN2C3=C(N=C2N4CCCC(C4)C)N(C(=O)NC3=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a synthetic compound with a complex structure that has garnered interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The compound is characterized by the following chemical properties:

  • Molecular Formula : C22H29N5O4
  • Molecular Weight : 427.505 g/mol
  • IUPAC Name : 7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-3-methyl-8-(3-methylpiperidin-1-yl)purine-2,6-dione
  • CAS Number : 878452-25-6

Research indicates that this compound interacts with various biological targets, particularly focusing on G protein-coupled receptors (GPCRs). GPCRs play a crucial role in signal transduction and are implicated in numerous physiological processes.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes such as tyrosinase and collagenase, which are involved in skin aging and other pathological conditions .
  • Receptor Modulation : It may modulate the activity of adenosine receptors, influencing cellular responses related to inflammation and immune responses .

Biological Activity

The biological activity of this compound has been explored through various studies, highlighting its potential therapeutic applications:

1. Anti-inflammatory Effects

Studies have demonstrated that the compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediating pathways associated with inflammation. This suggests potential use in treating inflammatory diseases.

2. Antioxidant Activity

Research indicates that the compound may possess antioxidant properties, which could protect cells from oxidative stress and related damage. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a significant role.

3. Skin Protective Effects

The ability of the compound to inhibit enzymes like tyrosinase suggests its application in dermatology for skin protection and anti-aging treatments. Inhibiting collagenase also points to its potential in improving skin elasticity and reducing wrinkles.

Case Studies

Several case studies have been documented to illustrate the efficacy of this compound:

StudyFindings
Study on Tyrosinase Inhibition A study reported that the compound effectively inhibited tyrosinase activity with an IC50 value indicating strong potential for skin lightening agents .
Collagenase Inhibition Study Another study highlighted its ability to inhibit collagenase, suggesting benefits for skin rejuvenation therapies .
G Protein-Coupled Receptor Interaction Research indicated that the compound interacts with GPCRs, leading to modulation of cellular signaling pathways involved in inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, physicochemical properties, and biological activity predictions of the target compound and its analogs:

Compound Name R7 Substituent R8 Substituent logP Aqueous Solubility (mg/mL) Predicted Biological Activity
7-(3-(3-Ethylphenoxy)-2-hydroxypropyl)-3-methyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione 3-(3-Ethylphenoxy)-2-hydroxypropyl 3-Methylpiperidin-1-yl 2.8 0.12 Adenosine receptor antagonism; PDE inhibition
7-(2-Hydroxy-3-phenoxypropyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione 2-Hydroxy-3-phenoxypropyl Pyrrolidin-1-yl 2.2 0.25 Moderate PDE4 selectivity; reduced CNS penetration
8-Mercapto-3-ethyl-1-((tetrahydro-2H-pyran-4-yl)methyl)-3,7-dihydro-1H-purine-2,6-dione (11c) (Tetrahydro-2H-pyran-4-yl)methyl Mercapto (-SH) 1.9 0.45 Antioxidant activity; weak adenosine binding
7-R-8-Thio-1,3-dimethylxanthine derivatives Varied (e.g., phenethyl, trifluoromethoxyphenyl) Thio/hydrazine 1.5–3.0 0.08–0.30 COX-2 inhibition; anti-inflammatory potential

Key Findings:

Substituent Effects on Lipophilicity: The target compound’s higher logP (2.8 vs. 2.2 for the pyrrolidinyl analog) is attributed to the 3-ethylphenoxy group, enhancing membrane permeability but reducing solubility . 8-Mercapto derivatives (e.g., 11c) exhibit lower logP values due to the polar -SH group, favoring aqueous solubility .

Biological Activity: Adenosine Receptor Antagonism: The 3-methylpiperidin-1-yl group in the target compound may improve affinity for A2A receptors compared to pyrrolidinyl analogs, which show weaker binding . PDE Inhibition: Bulkier 8-substituents (e.g., methylpiperidinyl) correlate with enhanced phosphodiesterase (PDE) inhibitory activity, as predicted by molecular docking studies .

Metabolic Stability :

  • Methylation at position 3 (common in all listed compounds) reduces susceptibility to CYP450-mediated oxidation, extending half-life compared to unmethylated purine-diones .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.